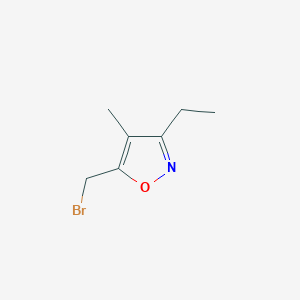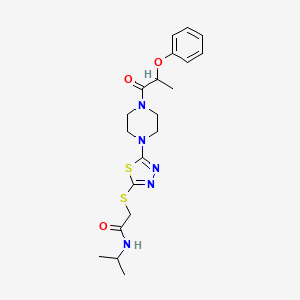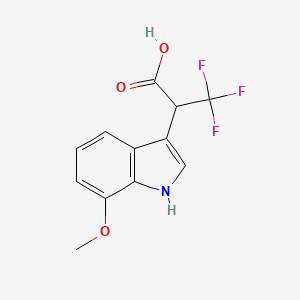
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C12H10F3NO3 . It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid can be represented by the SMILES stringOC(=O)C(F)(F)F . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Wissenschaftliche Forschungsanwendungen
Safety Evaluation in Food Contact Materials
One of the applications involves the safety evaluation of substances similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid, specifically their use in food contact materials. For instance, a study conducted by A. Andon et al. (2011) on a related compound, 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, concluded that there is no safety concern for consumers when used in the polymerization of fluoropolymers under specified conditions (Andon et al., 2011).
Environmental Impact and Detection
Another significant area of research focuses on the environmental impact and detection of perfluorinated compounds, including derivatives similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid. H. Fromme et al. (2017) explored the body burden of different perfluorinated substances, including a related compound, in populations exposed via drinking water, highlighting the importance of monitoring these compounds in the environment (Fromme et al., 2017).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for various applications. T. P. Vasilyeva and D. Vorobyeva (2020) synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives, showcasing the compound's utility in producing novel chemical structures (Vasilyeva & Vorobyeva, 2020).
Molecular Structure Analysis
Research on the molecular structure and properties of related compounds has been conducted to understand their characteristics better. For example, D. Dai et al. (2011) studied the title compound, focusing on its crystal structure and hydrogen-bonded chains formation, providing insights into its structural properties (Dai et al., 2011).
Biological Activity Studies
The exploration of biological activity of Schiff bases derived from related compounds, as investigated by S. Radhakrishnan, R. Balakrishnan, and A. Selvaraj (2020), demonstrates the potential medicinal and antimicrobial applications of derivatives of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

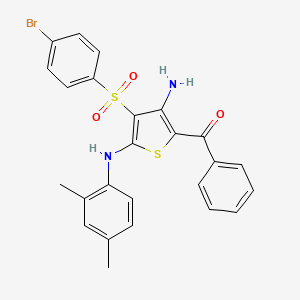
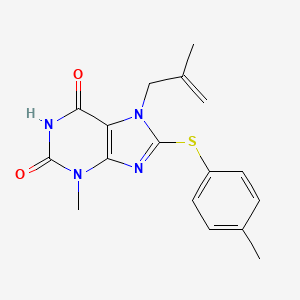

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
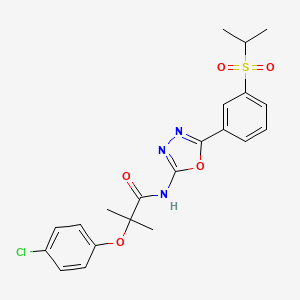
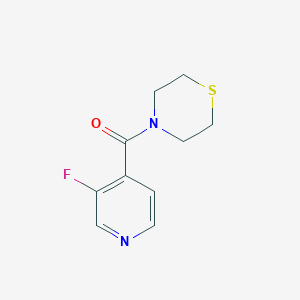
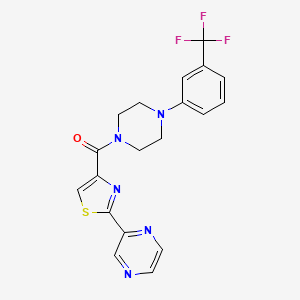
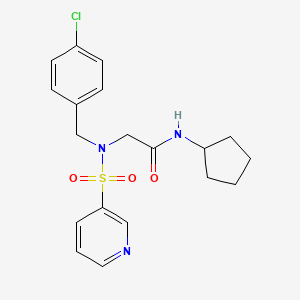
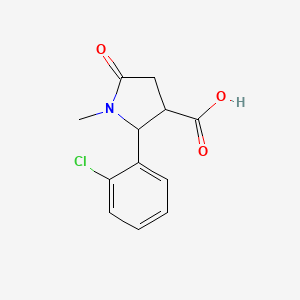
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
